alpha-Cyano-4-hydroxycinnamic acid dieth

Description

Contextualization of Alpha-Cyano-4-hydroxycinnamic Acid Derivatives in Contemporary Chemical and Biological Research

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) and its derivatives are a class of organic compounds belonging to the phenylpropanoid family. wikipedia.org In contemporary chemical and biological research, these molecules are indispensable, primarily due to their widespread use as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). bohrium.comacs.org This soft-ionization technique is a powerful tool for the high-throughput analysis of biomolecules, including peptides, proteins, lipids, and nucleotides. wikipedia.orgacs.org The function of a MALDI matrix is to co-crystallize with an analyte and absorb laser energy, facilitating the gentle ionization and transfer of the analyte into the gas phase for mass analysis. acs.orgsigmaaldrich.com

The effectiveness of CHCA derivatives in this role has made them foundational to the fields of proteomics and metabolomics. pnas.orgnih.gov Research in these areas often involves identifying proteins from complex biological samples or mapping the spatial distribution of various biomolecules directly on tissue slices (MALDI-MS Imaging). bohrium.comnih.gov Beyond mass spectrometry, CHCA derivatives have been investigated for their biological activities, including the inhibition of monocarboxylate transporters (MCTs), which are crucial for the metabolism of highly glycolytic cancer cells. medchemexpress.combiomol.com This has opened avenues for their use as potential therapeutic agents and research tools in cancer biology. biomol.comresearchgate.net

Historical Development and Evolution of Alpha-Cyano-4-hydroxycinnamic Acid Analogues as Academic Research Tools

The journey of alpha-Cyano-4-hydroxycinnamic acid analogues as research tools began with their empirical discovery. CHCA was first identified as a highly effective matrix for the MALDI-MS analysis of peptides and proteins under 10 kDa in 1992. wikipedia.orgsigmaaldrich.com Its properties, such as strong absorption at the nitrogen laser wavelength (337 nm), good solubility in typical solvents, and the ability to form fine co-crystals with analytes, made it a superior choice over earlier matrices. sigmaaldrich.com A key advantage that cemented its role as a "gold standard" was that its own matrix-related ions did not typically interfere with the analysis of low molecular weight peptides (above m/z 400). sigmaaldrich.compnas.org

However, the widespread use of CHCA also revealed its limitations, such as a preference for ionizing basic, arginine-containing peptides, which could lead to incomplete protein sequence coverage. pnas.org This drawback spurred the historical evolution and rational design of new CHCA analogues. Researchers began a systematic process of modifying the core α-cyanocinnamic acid structure to improve performance. nih.gov This led to the synthesis of derivatives like 4-chloro-α-cyanocinnamic acid (ClCCA), which was designed to have a lower proton affinity than CHCA, resulting in more efficient proton transfer to analytes and a more uniform response across peptides with varying basicity. pnas.orgnih.gov This evolution from empirically found matrices to rationally designed analogues marks a significant progression in the field, aimed at enhancing sensitivity and expanding the scope of MALDI-MS applications. nih.gov

Significance of Esterification and Structural Modification in Modulating Research Utility

Structural modification of the alpha-Cyano-4-hydroxycinnamic acid (CHCA) core is a key strategy for modulating its properties and enhancing its utility for specific research applications. nih.govnih.gov Modifications, including esterification and the introduction of different functional groups, can significantly alter a derivative's physicochemical characteristics, such as proton affinity, solubility, and crystal morphology. nih.govunifr.ch

Esterification of the carboxylic acid group or etherification of the hydroxyl group creates derivatives with different properties. For example, the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, the ethyl ester of CHCA, produces a compound used as a starting material for creating other pharmacologically relevant molecules. nih.govresearchgate.netprepchem.com The primary purpose of such modifications in the context of MALDI-MS is to tune the matrix's performance. The rationale is that by altering the electronic properties of the cinnamic acid core, one can control the ionization process more effectively. nih.gov

A prominent example of non-esterification modification is the development of 4-chloro-α-cyanocinnamic acid (ClCCA). The electron-withdrawing chloro group lowers the compound's proton affinity compared to CHCA. nih.govunifr.ch This leads to more efficient proton donation to analyte molecules, resulting in a substantial increase in ion yield, sensitivity, and sequence coverage in proteomic analyses. nih.govnih.gov Similarly, synthesizing derivatives with extended aromatic systems, like (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA), provides matrices with different spectral interference regions, which is advantageous for analyzing low molecular weight compounds. unifr.ch These strategic modifications allow researchers to create a toolbox of matrices, each optimized for different types of analytes or analytical challenges. nih.govunifr.ch

Overview of Principal Academic Research Domains and Methodological Contributions

The primary research domain for alpha-Cyano-4-hydroxycinnamic acid derivatives is analytical chemistry, specifically mass spectrometry. wikipedia.org Their methodological contribution to this field has been transformative, particularly through MALDI-MS.

Proteomics : CHCA and its analogues are central to peptide mass fingerprinting (PMF), a technique used to identify proteins by matching the masses of their tryptic fragments to sequence databases. pnas.orgnih.gov The development of improved matrices like ClCCA has enhanced sequence coverage and enabled the identification of low-abundance proteins. nih.govnih.gov

Lipidomics : While traditionally used for peptides, CHCA derivatives have been successfully adapted for the analysis of lipids. nih.gov By rationally designing new derivatives, researchers can optimize the ionization of specific lipid classes, both in positive and negative ion modes. nih.gov

Metabolomics : The need for interference-free analysis in the low-mass region has driven the development of novel CHCA-based matrices for studying metabolites. bohrium.com

Polymer Science : CHCA has been incorporated into polymers, creating self-matrixing materials that simplify the MALDI-MS analysis of synthetic polymers. tandfonline.com It has also been used in the synthesis of poly(ether esters) with potential anticancer properties. tandfonline.comtandfonline.com

Cancer Biology and Pharmacology : Beyond analytical tools, CHCA is recognized as an inhibitor of mitochondrial pyruvate (B1213749) transport and monocarboxylate transporters (MCTs). medchemexpress.combiomol.com This has established its use as a research tool to study the metabolic vulnerabilities of cancer cells, which rely on high rates of glycolysis (the Warburg effect). biomol.com Research has also focused on using the CHCA scaffold to design multifunctional inhibitors for targets like aldose reductase, which is implicated in diabetic complications. nih.gov

These domains highlight the versatility of the CHCA scaffold, which has contributed significantly to both analytical methodologies and fundamental biological research. pnas.orgmedchemexpress.comnih.gov

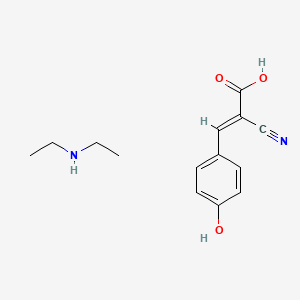

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

355011-52-8 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;N-ethylethanamine |

InChI |

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-3-5-4-2/h1-5,12H,(H,13,14);5H,3-4H2,1-2H3/b8-5+; |

InChI Key |

SHCCRJCGLMIMLV-HAAWTFQLSA-N |

Isomeric SMILES |

CCNCC.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O |

Canonical SMILES |

CCNCC.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Purposes

Established Synthetic Pathways for Alpha-Cyano-4-hydroxycinnamic Acid Derivatives

The primary and most well-established method for synthesizing α-cyano-4-hydroxycinnamic acid derivatives is the Knoevenagel condensation . wikipedia.orgrsc.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.org In the context of α-cyano-4-hydroxycinnamic acid, this typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or cyanoacetic acid. wikipedia.org

The reaction is generally catalyzed by a weak base, such as a piperidine (B6355638) or pyridine (B92270), to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.orgscirp.org The choice of catalyst and solvent can significantly impact the reaction's yield and the stereoselectivity of the product. wikipedia.orgorganic-chemistry.org

A notable variation is the Doebner modification , which utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation reaction. wikipedia.org

| Component | Role | Examples | Reference |

|---|---|---|---|

| Carbonyl Compound | Electrophile | 4-Hydroxybenzaldehyde | wikipedia.org |

| Active Methylene Compound | Nucleophile | Ethyl cyanoacetate, Cyanoacetic acid, Malonic acid | wikipedia.org |

| Catalyst | Base to facilitate deprotonation | Piperidine, Pyridine, Amines | wikipedia.orgscirp.org |

| Solvent | Reaction medium | Ethanol (B145695), Pyridine (in Doebner modification) | wikipedia.orgorganic-chemistry.org |

Targeted Esterification Strategies for Modifying Alpha-Cyano-4-hydroxycinnamic Acid (e.g., Diethyl Ester Formation)

Esterification of the carboxylic acid group of α-cyano-4-hydroxycinnamic acid is a common strategy to modify its properties, such as solubility and electronic character. The formation of the diethyl ester is a prime example of this targeted derivatization.

Direct esterification , often following the Fischer-Speier method, involves reacting α-cyano-4-hydroxycinnamic acid with an excess of the desired alcohol (e.g., ethanol for the diethyl ester) in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Transesterification provides an alternative route where an existing ester of α-cyano-4-hydroxycinnamic acid is converted to another. For instance, a methyl ester can be transformed into a diethyl ester by reacting it with ethanol in the presence of an acid or base catalyst.

For the synthesis of more complex or specialized esters, advanced methods are employed. The Mitsunobu reaction is a powerful technique that allows for the conversion of primary and secondary alcohols to esters under mild conditions. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. organic-chemistry.orgwikipedia.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct (Fischer-Speier) Esterification | Excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, often requires heating. | |

| Transesterification | Existing ester, different alcohol, acid or base catalyst | Converts one ester to another. | |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Mild reaction conditions, inversion of stereochemistry. | organic-chemistry.orgwikipedia.org |

Rational Design and Synthesis of Functional Analogues for Tailored Research Applications

The rational design of functional analogues of α-cyano-4-hydroxycinnamic acid is crucial for fine-tuning its properties for specific research applications. For instance, in its role as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, modifications to the core structure can enhance ion yield and analytical sensitivity.

Key areas for modification include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the molecule's acidity, proton affinity, and UV absorption characteristics.

Modification of the Cyano Group: Replacing the cyano group with other electron-withdrawing moieties can modulate the electronic properties of the molecule.

Alteration of the Carboxylic Acid/Ester Group: As discussed, esterification can significantly impact solubility and other physical properties.

The synthesis of these analogues generally follows the fundamental Knoevenagel condensation pathway, utilizing appropriately substituted benzaldehydes and active methylene compounds.

Methodologies for Purity Assessment and Structural Elucidation in Synthetic Research

Ensuring the purity and confirming the chemical structure of synthesized α-cyano-4-hydroxycinnamic acid derivatives are critical steps in academic research.

Purity Assessment is commonly performed using High-Performance Liquid Chromatography (HPLC) . thermofisher.comsigmaaldrich.com This technique separates the target compound from impurities, and the purity is typically quantified by the relative area of the chromatographic peak corresponding to the desired product.

Structural Elucidation relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and their chemical environments. chemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as the nitrile (C≡N), carbonyl (C=O), and hydroxyl (-OH) groups.

Mechanistic Insights into Analytical and Biochemical Performance

Fundamental Principles of Alpha-Cyano-4-hydroxycinnamic Acid Derivatives as MALDI-MS Matrices.wikipedia.orgnih.gov

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone matrix for the analysis of peptides and proteins under 10 kDa using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). proteochem.com Its derivatives are developed to refine its performance, addressing issues like background noise and analyte specificity. nih.govresearchgate.net The fundamental role of any MALDI matrix is to co-crystallize with an analyte and, upon irradiation by a laser, absorb the energy and transfer it to the analyte, facilitating a soft ionization and desorption process. CHCA and its derivatives are particularly effective due to their strong absorption at the wavelengths of common MALDI lasers (e.g., 337 nm nitrogen lasers and 355 nm Nd:YAG lasers). nih.gov

Energy Transfer Dynamics and Ionization Pathways in Laser Desorption/Ionization.nih.gov

The efficacy of a MALDI matrix is contingent on its ability to absorb laser energy and induce the ionization of the co-crystallized analyte molecules with minimal fragmentation. For CHCA derivatives, the process begins with the absorption of UV laser photons by the matrix's chromophore, which is the cinnamic acid backbone. This absorption excites the matrix molecules to a higher electronic state.

The primary ionization pathway for peptides and proteins using CHCA-type matrices is protonation. researchgate.net The acidic nature of the matrix's carboxylic acid group (or its derivatives) facilitates the transfer of a proton to the analyte molecule (A), resulting in the formation of a protonated analyte ion [A+H]⁺. The energy absorbed by the matrix leads to a rapid expansion of the crystal lattice, creating a plume of desorbed matrix and analyte molecules. Within this dense plume, gas-phase proton transfer reactions occur, where excited matrix molecules act as proton donors.

Matrix Excitation: Matrix molecules absorb the laser energy.

Primary Ionization: A small number of matrix molecules are ionized through multiphoton absorption, forming radical cations (M⁺•) or protonated molecules ([M+H]⁺).

Desorption: The bulk of the matrix and analyte is desorbed into the gas phase through the rapid expansion of the crystal lattice caused by the absorbed energy.

Secondary Ionization: In the dense plume, proton transfer reactions occur from the ionized matrix molecules to the neutral analyte molecules, which have a higher proton affinity. This is the dominant mechanism for analyte ionization.

The ionization of nucleic acids in MALDI is also facilitated by CHCA, where ionization is believed to be dominated by the protonation and deprotonation of the nucleotide bases, largely independent of the DNA backbone. vanderbilt.edu

Co-crystallization Phenomena and Matrix-Analyte Interactions in Mass Spectrometry Sample Preparation.researchgate.netthermofisher.com

The quality of a MALDI-MS spectrum is critically dependent on the sample preparation step, where the matrix and analyte co-crystallize on a target plate. The goal is to embed analyte molecules uniformly within the matrix crystals. For CHCA and its derivatives, this is typically achieved using the dried-droplet method, where a solution containing both matrix and analyte is deposited on the target and allowed to evaporate. apmaldi.com

The interaction between the matrix and analyte during crystallization is crucial. Ideally, analyte molecules are incorporated as defects within the growing matrix crystals. The hydrophobicity of the matrix plays a significant role; CHCA is considered a relatively hydrophobic matrix, making it suitable for tryptic peptides which often contain hydrophobic amino acid residues. apmaldi.com The formation of fine, homogenous crystals is desired to ensure reproducibility and avoid "hot spots" where signal intensity is high but sporadic. researchgate.net

However, CHCA is known to form matrix clusters, particularly in the lower mass range (m/z < 1200), which can interfere with the detection of low-mass peptides. nih.gov These clusters are often adducts with sodium or potassium ions. explorationpub.com Sample washing protocols or the addition of specific salts like ammonium (B1175870) phosphate (B84403) to the matrix solution can suppress the formation of these interfering clusters and improve sensitivity. nih.govnih.gov The affinity of microcrystalline CHCA for peptides can also be exploited for on-target sample purification, simplifying the analysis of complex mixtures. nih.gov

Influence of Esterification on Matrix Performance, Ion Abundance, and Analyte Specificity.nih.govnih.gov

Esterification of the carboxylic acid group in CHCA to form derivatives like alpha-Cyano-4-hydroxycinnamic acid dieth (diethyl ester) is a strategy to modify its physicochemical properties and, consequently, its MALDI matrix performance. While direct, detailed studies on the diethyl ester as a MALDI matrix are not prevalent, the effects of such modifications can be inferred from research on related derivatives.

The primary effects of converting the carboxylic acid to an ester group include:

Reduced Acidity: Esterification removes the acidic proton of the carboxyl group. This can alter the primary ionization mechanism, potentially reducing the efficiency of direct proton transfer from the matrix. However, ionization can still proceed through gas-phase proton transfer from other sources or via cationization (e.g., forming [A+Na]⁺ or [A+K]⁺ adducts).

Volatility and Stability: Esters are generally more volatile than their corresponding carboxylic acids. This could influence the desorption process and the "coolness" of the matrix—that is, its tendency to transfer less internal energy to the analyte, thereby reducing fragmentation. For instance, the related 4-chloro-α-cyanocinnamic acid (ClCCA) matrix is considered "cooler" than CHCA, leading to less fragmentation of labile molecules like phosphopeptides. nih.gov Esterification could potentially yield a similar cooling effect.

Analyte Specificity: Changes in hydrophobicity and hydrogen bonding capability can shift the matrix's preference towards certain types of analytes. An esterified matrix might show enhanced performance for less polar or more hydrophobic molecules compared to the parent acid. The presence of esterases in biological samples could potentially hydrolyze the ester back to the acid form, influencing the final analytical outcome. nih.gov

| Property | Standard CHCA (Acid) | Predicted Effect for Diethyl Ester | Rationale |

|---|---|---|---|

| Acidity | Acidic | Neutral/Less Acidic | Carboxylic acid group is converted to an ester. |

| Primary Ionization | Proton Donation | Reduced direct protonation; increased cationization | Loss of the acidic proton. |

| Hydrophobicity | Moderately Hydrophobic | More Hydrophobic | Addition of two ethyl alkyl chains. |

| Analyte Suitability | Peptides, especially tryptic digests | Potentially enhanced for hydrophobic peptides or small molecules | Increased hydrophobic matching with analyte. |

| Fragmentation | Moderate | Potentially Reduced ("Cooler" Matrix) | Changes in energy transfer dynamics and volatility. nih.gov |

Molecular Mechanisms of Interaction with Cellular and Subcellular Components (non-clinical).nih.govmedchemexpress.com

Beyond its role in analytics, alpha-Cyano-4-hydroxycinnamic acid and its derivatives are recognized for their bioactivity, primarily as inhibitors of specific cellular transport proteins. These interactions occur in non-clinical, experimental models and provide insight into their potential to modulate cellular metabolism.

Inhibition of Monocarboxylate Transporters (MCTs) and Metabolic Pathway Modulation.explorationpub.commedchemexpress.com

The most well-documented biological activity of alpha-Cyano-4-hydroxycinnamic acid (CHCA) is the inhibition of monocarboxylate transporters (MCTs). medchemexpress.comnih.gov MCTs are crucial for transporting key metabolic substrates like lactate (B86563) and pyruvate (B1213749) across cellular and mitochondrial membranes. nih.govresearchgate.net CHCA acts as a potent, non-competitive inhibitor of these transporters, with a notable inhibitory constant (Ki) for the mitochondrial pyruvate carrier. medchemexpress.com

By blocking MCTs, CHCA and its derivatives can significantly modulate metabolic pathways that depend on pyruvate transport, such as:

Inhibition of Glucose Oxidation: By preventing pyruvate from entering the mitochondria, the link between glycolysis and the citric acid cycle is severed. epa.gov This forces cells that rely on glucose to depend solely on glycolysis for ATP production, leading to an accumulation of lactate.

Metabolic Reprogramming in Cancer Cells: Many cancer cells exhibit high rates of glycolysis (the Warburg effect) and rely on MCTs (particularly MCT1 and MCT4) to export the resulting lactate to maintain intracellular pH and a high glycolytic flux. explorationpub.commedchemexpress.com Inhibition of these transporters is a therapeutic strategy being explored in oncology. nih.gov

The esterification of the carboxylic acid group can influence this inhibitory activity. Research on structurally related N,N-dialkyl cyanocinnamates has shown that such modifications can produce potent and dual inhibitors of both MCT1 and MCT4. oncotarget.com These lipophilic derivatives were found to disrupt glycolysis and oxidative phosphorylation in cancer cell lines. oncotarget.com This suggests that the diethyl ester of CHCA, being more lipophilic than the parent acid, would likely retain or potentially enhance its ability to be internalized by cells and inhibit MCTs.

| Compound | Target | Mechanism | Metabolic Consequence | Reference |

|---|---|---|---|---|

| alpha-Cyano-4-hydroxycinnamic acid (CHCA) | MCT1, MCT2, Mitochondrial Pyruvate Carrier | Non-competitive inhibition | Blocks pyruvate and lactate transport, inhibits glucose oxidation. | medchemexpress.comepa.gov |

| N,N-dialkyl cyanocinnamates | MCT1 and MCT4 (dual inhibitors) | Inhibition of transport | Disruption of glycolysis and oxidative phosphorylation in cancer cells. | oncotarget.com |

| This compound (Predicted) | MCT1, MCT4 | Likely inhibition of transport | Similar to other lipophilic derivatives; potential for enhanced cellular uptake. | oncotarget.com |

Interactions with Specific Biomolecules (e.g., Proteins, Enzymes, Nucleic Acids) in Model Systems.nih.govchemicalbook.com

Derivatives of cinnamic acid can engage in various interactions with biomolecules. The specific interactions of the diethyl ester are not extensively documented, but can be inferred from the behavior of CHCA and related phenolic compounds.

Proteins and Enzymes: Phenolic acids can interact with proteins through both non-covalent (hydrogen bonds, hydrophobic interactions) and covalent linkages. nih.gov In the case of CHCA, there is evidence that it can act as an alkylating agent, forming covalent adducts specifically with cysteine residues in peptides under MALDI conditions. researchgate.netnih.gov This Michael addition reaction is a specific type of covalent modification. The diethyl ester, lacking the acidic proton, might have different reactivity, but the core structure remains. Furthermore, as an ester, the compound could serve as a substrate for esterase enzymes, which would hydrolyze it to the parent acid (CHCA) and ethanol (B145695). nih.govmdpi.com This enzymatic processing represents a direct interaction that would alter the compound's biological activity in situ.

Nucleic Acids: CHCA is commonly used as a MALDI matrix for the analysis of nucleotides and DNA, indicating a physical interaction that facilitates ionization. wikipedia.orgvanderbilt.edu The mechanism is thought to involve protonation of the nucleotide bases. vanderbilt.edu While this demonstrates a functional interaction in an analytical context, specific studies on the covalent or strong non-covalent binding of CHCA or its esters to nucleic acids in biological model systems are less common.

Photophysical and Photochemical Aspects Relevant to Research Applications

Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a derivative of cinnamic acid and belongs to the phenylpropanoid family. wikipedia.org It is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins. wikipedia.orgsigmaaldrich.commdpi.com The effectiveness of CHCA in this role is intrinsically linked to its photophysical and photochemical properties, which govern its ability to absorb laser energy and facilitate the ionization of analyte molecules.

Light Absorption Characteristics and Photoinduced Processes

The primary function of CHCA as a MALDI matrix is to absorb laser radiation at a specific wavelength, typically from a nitrogen laser (337 nm) or a Nd:YLF laser (345 nm), and to transfer this energy to the analyte molecules, causing their desorption and ionization. sigmaaldrich.commdpi.com CHCA is particularly well-suited for this purpose due to its strong absorption in the ultraviolet (UV) range. sigmaaldrich.commdpi.com The molecule's structure, featuring a phenolic hydroxyl group, a cyano group, and an acrylic acid moiety attached to a benzene (B151609) ring, results in a conjugated π-system responsible for this strong UV absorbance.

Upon absorption of UV light, CHCA is promoted to an excited electronic state. From this state, several photoinduced processes can occur. In the context of MALDI, the desired process is the efficient transfer of energy to the analyte, leading to soft ionization. However, other competing photochemical reactions can also take place. nih.gov

Research into the excited-state dynamics of CHCA, particularly in blends with peptides like Angiotensin II, has revealed several competing ultrafast photoluminescence quenching mechanisms. nih.gov One significant photoinduced process is [2+2] photodimerization, which is a known ultrafast photoreaction in solid-state cinnamic acid crystals. nih.gov This reaction becomes a dominant factor in the photoluminescence dynamics of CHCA:peptide blends after sufficient illumination times. nih.gov For CHCA blended with Angiotensin II, a rapid photodimerization rate has been observed. nih.gov

Furthermore, the presence of a peptide can introduce new quenching pathways. These are thought to proceed via photoisomerization or through energy transfer to stereoisomers at the interface between the CHCA crystals and the peptide molecules. nih.gov These photoinduced structural changes are believed to play a significant role in the release of large molecular ions from MALDI substrates. nih.gov

Table 1: Photophysical and Photochemical Parameters of alpha-Cyano-4-hydroxycinnamic acid

| Parameter | Value/Description | Source(s) |

| Optimal Absorption Wavelength | Absorbs well at 337 nm (Nitrogen Laser) | sigmaaldrich.com |

| Laser Excitation Wavelength | Standard use with Nd:YLF laser at 345 nm | mdpi.com |

| Primary Photoinduced Process | [2+2] Photodimerization in the solid state | nih.gov |

| Peptide-Induced Quenching | Occurs via photoisomerization or energy transfer | nih.gov |

| Photodimerization Rate | (20 ps)⁻¹ in a blend with Angiotensin II | nih.gov |

Photostability and Degradation Mechanisms in Research Environments

The photostability of a MALDI matrix is a critical factor for achieving reproducible and sensitive analytical results. While CHCA is highly effective, it is susceptible to photochemical degradation upon prolonged exposure to the high-intensity laser irradiation used in research environments like MALDI-MS.

The primary mechanism of degradation under these conditions is the [2+2] photodimerization mentioned previously. nih.gov This process involves the reaction of two excited CHCA molecules to form a cyclobutane (B1203170) ring, effectively linking them together. This dimerization alters the chemical structure of the matrix, which can affect its performance. As the number of photodimers increases with illumination time, the original photophysical properties of the CHCA matrix are altered. nih.gov

Another degradation pathway is related to the formation of stereoisomers induced by the peptide admixture. nih.gov While this is a quenching pathway that can compete with photodimerization, the photoproduced stereoisomers can themselves be affected by the growing number of photodimers over time. nih.gov These ultrafast changes to the crystalline and molecular structure are not merely degradation pathways but are suggested to be fundamental to the mechanism of ion release in UV-MALDI processes. nih.gov Therefore, what might be considered degradation from a stability standpoint is also a key part of the compound's functional mechanism in these applications.

Advanced Applications in Research Methodologies

Development of Tailored Probes and Reagents for Molecular and Cellular Research

Beyond its conventional use as an ionization matrix, the chemical properties of CHCA have been leveraged to develop more sophisticated tools for molecular and cellular studies. Its inherent reactivity and affinity for certain biomolecules allow for its use in targeted analytical strategies.

A significant advancement in sample preparation for proteomics involves using the intrinsic properties of CHCA for sample purification. Research has demonstrated a sample preparation technique for peptide analysis that integrates sample purification based on the affinity of microcrystalline CHCA for peptides. bohrium.com This method simplifies the analysis of crude peptide mixtures, allowing enzymatic digests to be prepared directly without prior purification steps. bohrium.com The affinity of CHCA for peptides facilitates an on-plate enrichment and desalting of samples, which is particularly advantageous for improving the detection of low-concentration protein digests and for high-throughput protein identification. bohrium.comnih.gov This approach streamlines the workflow, reduces sample handling, and produces homogenous sample spots that are ideal for automated spectra acquisition in MALDI mass spectrometry. bohrium.com

The reactivity of the CHCA molecule has been explored in the development of chemical sensors. In one innovative application, CHCA was repurposed as a reactive matrix for the selective and sensitive analysis of glutathione (B108866) (GSH) by MALDI-MS. unicamp.br In this method, CHCA reacts efficiently with GSH, and the resulting CHCA-GSH conjugate is then readily detected by the mass spectrometer without interference from the matrix itself in the low-mass region. unicamp.br This approach transformed CHCA from a passive component for ionization into an active probe for a specific biomolecule. The study found that this method lowered the detection limit for the GSH conjugate by two orders of magnitude compared to the detection of pure GSH, demonstrating its potential for screening specific small molecules in complex biological samples like cell lysates. unicamp.br

Contributions to Advanced Spectrometric and Chromatographic Techniques

The primary and most widely recognized application of CHCA is its role as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). wikipedia.orgsigmaaldrich.comnih.govnih.govresearchgate.net Its properties have been fundamental to the enhancement of this technique for analyzing a wide array of biomolecules.

CHCA is considered a "gold standard" and one of the most popular universal matrices for analyzing peptides and proteins by MALDI-TOF MS, particularly for molecules with a mass of less than 10 kDa. proteochem.com Its ability to form fine crystals and a low tendency to form adducts with the analyte result in simplified mass spectra with good resolution. proteochem.com The matrix ions themselves are generally not observed above a mass-to-charge ratio (m/z) of 400, making CHCA highly suitable for the analysis of low molecular weight peptides. proteochem.com

The application of CHCA extends to other classes of molecules:

Lipids: While CHCA is more commonly associated with peptides, it and its derivatives are also employed in lipidomics. Research has focused on rationally designing CHCA derivatives to enhance analytical performance for lipid analysis. nih.gov One study demonstrated that pre-coating a silicon nanopost array (NAPA) with CHCA and potassium salts significantly enhanced the detection of both phospholipids (B1166683) and neutral lipids, enabling high spatial resolution imaging. bohrium.com

Oligonucleotides: CHCA is a frequently used matrix for the analysis of peptides and nucleotides in MALDI mass spectrometry. wikipedia.orgproteochem.com

Fullerenes: CHCA has been shown to be a suitable matrix for the detection of pristine and functionalized fullerenes in environmental samples, such as airborne aerosols. In comparative studies, CHCA provided a greater number of detected fullerene species and higher signal intensities compared to other matrices like 2,5-dihydroxybenzoic acid (DHB), demonstrating its utility for analyzing these carbon nanostructures.

Table 1: Summary of CHCA Applications in MALDI-MS for Diverse Analytes

Analyte Class Key Research Findings and Applications References Peptides & Proteins Considered a "gold standard" matrix, especially for analytes <10 kDa. Used to improve detection of low-concentration digests and for high-throughput proteomics. [6, 7, 10] Lipids Used in lipid analysis, with derivatives being developed to improve performance. Signal enhancement achieved when used on pre-coated silicon nanopost arrays. [6, 8, 9] Oligonucleotides Established matrix for the MALDI-MS analysis of nucleotides. [4, 7] Fullerenes Demonstrated as a suitable matrix for detecting pristine and functionalized fullerenes, showing superior performance over other matrices like DHB in some studies. [1, 3]

While CHCA is a cornerstone of MALDI-MS, its application in the development of interfaces for liquid chromatography-mass spectrometry (LC-MS) is not prominently documented in the reviewed scientific literature. The workflows and ionization mechanisms for MALDI-MS and ESI-LC-MS are fundamentally different, with CHCA's utility being specific to the laser-based desorption/ionization process of MALDI.

Integration into Polymer Science and Nanomaterial Research for Specific Academic Functions

The utility of CHCA has expanded into the fields of polymer science and nanotechnology, where it serves dual roles as both an analytical tool and a functional component of novel materials.

As an analytical matrix, CHCA is routinely used for the characterization of synthetic polymers by MALDI-TOF MS. It helps determine molecular mass distribution, polydispersity, and the structure of end-groups for polymers such as vitamin E-TPGS, a molecule used to enhance drug solubility and stability.

In nanomaterial research, CHCA has been incorporated directly into nanostructures for therapeutic purposes. In one study, CHCA was encapsulated into polymeric nanoparticles made from poly(lactic-co-glycolic acid) and chitosan (B1678972). These nanoparticles were developed for glioblastoma treatment, where the encapsulation of CHCA was found to increase its therapeutic capacity. In this context, CHCA functions not as an analytical matrix, but as a vector molecule, leveraging its ability to inhibit monocarboxylate transporters that are often overexpressed in cancer cells.

Table 2: Role of CHCA in Polymer and Nanomaterial Research

Research Area Function of CHCA Specific Application Example References Polymer Science Analytical Matrix Characterization of synthetic polymers (e.g., Vitamin E-TPGS) by MALDI-TOF MS to determine molecular weight and structure. Nanomaterial Research Functional/Targeting Component Encapsulation into polymeric nanoparticles to act as a drug/vector for targeted glioblastoma therapy. wikipedia.org

Preparation of Poly(ether esters) and Other Polymeric Architectures

Alpha-cyano-4-hydroxycinnamic acid is a versatile monomer utilized in the synthesis of novel polymeric structures, notably poly(ether esters). Research has demonstrated the rapid synthesis of these polymers in moderate yields through an interfacial polycondensation reaction. This process involves the reaction of alpha-cyano-4-hydroxycinnamic acid with Group IVB metallocenes, such as those containing titanium, zirconium, or hafnium. researchgate.netresearchgate.net The resulting products are high molecular weight polymers. researchgate.net

Infrared spectroscopy analysis of these poly(ether esters) confirms the formation of new bands corresponding to M-O and M-O(CO) linkages, where M represents the metal from the metallocene. researchgate.net This indicates an alternating structure of these linkages within the polymer chain. researchgate.net A significant finding is that these polymers can act as their own matrix material in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), with ion fragments containing multiple repeat units being observed. researchgate.net

The characteristics of the synthesized poly(ether esters) can be influenced by the specific metallocene used. Studies have shown that the ability of these polymers to inhibit certain cancer cell lines follows the general trend of Hf > Zr > Ti. researchgate.netnih.gov This suggests that future research may focus on polymers incorporating hafnocene and zirconocene (B1252598) for enhanced activity. nih.gov

Table 1: Research Findings on Poly(ether ester) Synthesis from alpha-Cyano-4-hydroxycinnamic Acid

| Parameter | Description | Reference |

|---|---|---|

| Synthesis Method | Interfacial polycondensation | researchgate.net |

| Reactants | alpha-Cyano-4-hydroxycinnamic acid and Group IVB metallocenes (e.g., titanocene, zirconocene, hafnocene dichlorides) | researchgate.netnih.gov |

| Product | High molecular weight poly(ether esters) | researchgate.net |

| Structural Features | Alternating M-O and M-O(CO) linkages | researchgate.net |

| Key Property | Can act as a self-matrix in MALDI-MS | researchgate.net |

| Biological Activity Trend | Inhibition of cancer cell lines: Hf > Zr > Ti | researchgate.netnih.gov |

Functionalization of Nanocarriers and Nanoparticles for Targeted Research Delivery

The unique properties of alpha-cyano-4-hydroxycinnamic acid (CHCA) have led to its use in the functionalization of nanocarriers for targeted delivery in research applications, particularly in cancer therapy studies. researchgate.netnih.gov CHCA can act as a vector molecule, guiding nanoparticles to cells that overexpress monocarboxylate transporters (MCTs), such as MCT-1. researchgate.net

One approach involves the use of CHCA to coat liposomes. Studies have shown that a concentration of 50 μM of CHCA can significantly enhance the uptake of these liposomes into cancer cell lines like MCF-7 and U-87 MG. researchgate.net This targeting mechanism is a promising strategy for developing novel drug delivery systems. researchgate.net

In addition to liposomes, CHCA has been encapsulated within polymeric nanoparticles to enhance therapeutic efficacy. For instance, nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) and chitosan have been used to encapsulate CHCA. nih.gov These nanoparticles can be further functionalized, for example, by conjugation with the monoclonal antibody cetuximab (CTX), to improve targeting. nih.gov Research on glioblastoma cells has indicated that encapsulating CHCA in these nanoparticles increases its individual therapeutic capacity, and conjugation with CTX further enhances this effect. nih.gov

These findings demonstrate the potential of using CHCA-functionalized nanostructures as a promising alternative for targeted therapeutic strategies in complex diseases. nih.gov

Table 2: Research Findings on the Functionalization of Nanocarriers with alpha-Cyano-4-hydroxycinnamic Acid

| Nanocarrier | Functionalization Approach | Target | Key Finding | Reference |

|---|---|---|---|---|

| Liposomes | Coated with alpha-cyano-4-hydroxycinnamic acid (CHCA) | Cancer cells overexpressing MCT-1 (e.g., MCF-7, U-87 MG) | Enhanced liposome (B1194612) uptake at 50 μM CHCA concentration. | researchgate.net |

| Polymeric Nanoparticles (PLGA-chitosan) | Encapsulation of CHCA | Glioblastoma cells (e.g., U251) | Increased individual therapeutic capacity of CHCA. | nih.gov |

| Polymeric Nanoparticles (PLGA-chitosan) | Encapsulation of CHCA and conjugation with Cetuximab (CTX) | Glioblastoma cells (e.g., U251) | Enhanced therapeutic efficacy compared to non-conjugated nanoparticles. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity of Alpha-Cyano-4-hydroxycinnamic Acid and its Esters

Quantum chemical methods are fundamental in elucidating the intrinsic properties of CHCA and its esters, which are critical for its function as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Density Functional Theory (DFT) and other ab initio methods are instrumental in analyzing the molecular geometry and electronic landscape of CHCA. DFT calculations have been used to predict vibrational frequencies that show excellent agreement with experimental Raman spectroscopy data, typically within a 2% margin of error. Such studies confirm the molecule's near-planar geometry, a feature essential for its electronic conjugation. The dihedral angle between the aromatic ring and the acryloyl group has been calculated to be approximately 7.2°, underscoring this planarity.

Further computational studies, employing methods like the hybrid B3LYP functional with a 6–311G** basis set, have been used to examine the electron density of protonated CHCA. nih.gov These analyses are crucial for understanding its proton affinity and reactivity. For instance, such calculations have been used to compare CHCA with its rationally designed derivatives, like 4-chloro-α-cyanocinnamic acid (Cl-CCA), revealing how substituent changes alter the electronic charge distribution. nih.gov Specifically, calculations showed a loss of net positive charge at the para position for Cl-CCA due to the electron-withdrawing nature of the chloro substituent, which helps to explain its modified performance as a MALDI matrix. nih.gov

Table 1: Comparison of Theoretical Approaches in Analyzing Cinnamic Acid Derivatives

| Theoretical Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311G+(d,p)) | Geometry Optimization & Vibrational Spectra | Predicted spectra are in good agreement with experimental FTIR and Raman spectra for similar compounds. researchgate.net | researchgate.net |

| DFT (B3LYP/6–311G**) | Electron Density Calculation | Revealed changes in charge distribution upon substitution (e.g., Cl for OH), explaining differences in proton affinity between CHCA and Cl-CCA. nih.gov | nih.gov |

The function of CHCA as a MALDI matrix is critically dependent on its ability to absorb laser energy and facilitate the ionization of analyte molecules, a process that involves complex proton transfer and ionization events in the gas phase. ebi.ac.uk DFT calculations have been employed to support hypotheses about dissociation and ionization processes occurring in the gas phase during laser desorption. researchgate.net Understanding these gas-phase reactions is essential for explaining the efficiency of ionization and the formation of matrix-related cluster ions, which can sometimes interfere with analysis. researchgate.netnih.gov

Simulating these events is computationally demanding. Methodologies for modeling proton transfer range from high-accuracy ab initio molecular dynamics to more efficient classical molecular dynamics simulations using reactive force fields. mpg.de These simulations aim to model the transfer of a proton from the matrix (like CHCA) to the analyte (like a peptide), which is the key step in generating the charged ions detected by the mass spectrometer. The simulations help in understanding the Grotthuss mechanism-like proton hopping that can occur within the matrix-analyte plume generated by the laser. mpg.de The study of these processes helps in refining MALDI techniques, for example, by finding ways to suppress the formation of unwanted matrix clusters ([aM + bAlkali − (b − 1)H]⁺), thereby reducing chemical noise and improving detection sensitivity. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations of Compound-Biomolecule Interactions

Molecular modeling provides a window into how CHCA and its derivatives interact with biological macromolecules, which is key to both its MALDI applications and its bioactivity.

The CHCA scaffold has been identified as a foundation for developing potent enzyme inhibitors. nih.gov Molecular docking studies have been crucial in characterizing the binding of CHCA-based compounds to their protein targets. In one study, a library of derivatives based on the CHCA structure was designed to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov Docking simulations revealed that the most active inhibitor, compound 5f , established a unique binding mode within the ALR2 active site, distinct from other known inhibitors. nih.gov This high selectivity for ALR2 over the related aldehyde reductase (ALR1) was supported by these computational models. nih.gov The compound is also noted as an inhibitor of monocarboxylate transporters (MCTs), suggesting specific interactions with these transport proteins. medchemexpress.comselleckchem.com

Table 2: Bioactivity and Inhibition Data for a Rationally Designed CHCA Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Key Finding | Reference |

|---|

| 5f ((R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide) | Aldose Reductase (ALR2) | 72.7 ± 1.6 nM | The most potent inhibitor in the series, exhibiting high selectivity for ALR2. nih.gov | nih.gov |

Understanding how CHCA associates with biomolecules like peptides is fundamental to its role in MALDI-MS. nih.gov Molecular dynamics simulations can model these associations. The process of co-crystallization between the matrix and the analyte is a critical step. nih.gov Studies using simplified biological mimics, such as levitated charged droplets in an electrodynamic balance, have provided insights into these dynamics. nih.gov Evidence from these experiments shows that controlling the net charge of the droplet—a vessel that mimics a localized, solvent-limited biological environment—can promote the nucleation and crystal growth of CHCA with peptides. nih.gov Droplets with a higher magnitude of net charge consistently yielded better quality sample spots for MALDI-MS, suggesting that electrostatic forces play a significant role in the dynamics of compound association and co-crystallization with peptides. nih.gov

In Silico Prediction and Rational Design of Novel Derivatives with Optimized Academic Performance

Computational methods are at the forefront of designing new CHCA derivatives with enhanced properties. This rational design process allows for the targeted modification of the core structure to improve performance in specific applications. nih.govnih.gov

A prominent example is the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA) as a superior MALDI matrix for proteomics. nih.gov Researchers systematically varied the functional groups of the α-cyanocinnamic acid core and used computational analysis to predict properties like proton affinity. nih.gov The design was based on the hypothesis that a lower proton affinity in the matrix would lead to a more uniform response for different types of peptides. The resulting Cl-CCA matrix demonstrated a substantial increase in sensitivity and peptide recovery compared to CHCA. nih.gov

Table 3: Performance Comparison of CHCA and a Rationally Designed Derivative

| Compound | Application | Performance Metric (1 fmol BSA digest) | Advantage of Derivative | Reference |

|---|---|---|---|---|

| alpha-Cyano-4-hydroxycinnamic acid (CHCA) | MALDI-MS Matrix | 4% sequence coverage | Baseline performance | nih.gov |

| 4-chloro-α-cyanocinnamic acid (Cl-CCA) | MALDI-MS Matrix | 48% sequence coverage | Dramatically increased sequence coverage and more uniform peptide response. nih.gov | nih.gov |

Similarly, the CHCA scaffold was used as a starting point to design multifunctional aldose reductase inhibitors with antioxidant properties, demonstrating the power of in silico methods to guide the development of novel bioactive compounds. nih.gov

Future Directions and Emerging Research Paradigms

Expanding the Utility of Alpha-Cyano-4-hydroxycinnamic Acid Derivatives in Advanced Omics Technologies

While CHCA is the "gold standard" matrix for MALDI-based proteomics and peptidomics, its utility is being expanded to other advanced omics fields, including glycomics, lipidomics, and metabolomics. nih.govapmaldi.com This expansion is largely driven by the synthesis of novel CHCA derivatives and the development of innovative matrix formulations designed to overcome the limitations of the parent compound.

Glycomics and Glycoproteomics: The analysis of glycans and glycopeptides by MALDI-MS is challenging due to the labile nature of sialic acid and fucose residues, which can be lost during ionization with "hot" matrices like CHCA. nih.govnih.gov Research is focusing on creating "cooler" matrix systems and derivatives that minimize this in-source decay. Furthermore, combining CHCA with other compounds, such as 3-aminoquinoline, has been shown to improve the analysis of glycoproteins. The advancement of MALDI imaging using CHCA-based matrices is enabling the spatial profiling of N-linked glycans directly from tissue sections, providing critical insights into cancer biology and other diseases. nih.gov

Lipidomics and Metabolomics: The analysis of small molecules, lipids, and metabolites is often hampered by interference from CHCA matrix signals in the low mass-to-charge (m/z) region. To address this, researchers are designing new CHCA-derived matrices with modified functionalities. A recent study detailed the synthesis of ten novel CHCA derivatives and evaluated their performance for lipid analysis. mdpi.com These rationally designed matrices aim to provide higher sensitivity, reduced background noise, and better ionization efficiency for specific classes of lipids and metabolites. mdpi.comnih.gov For instance, the development of 4-Chloro-α-cyanocinnamic acid (Cl-CCA) has shown superior performance for analyzing low-level digests and labile peptides compared to CHCA. nih.gov

The table below summarizes key research findings on the application of CHCA and its derivatives in various omics fields.

| Omics Field | Analyte Class | Key Research Finding/Advancement | Reference |

| Proteomics | Peptides, Proteins | CHCA is the "gold standard" matrix for peptide mass fingerprinting. | nih.gov |

| Proteomics | Low-level digests | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) provides enhanced sensitivity and sequence coverage compared to CHCA. | nih.govnih.gov |

| Glycomics | N-linked glycans | MALDI imaging with CHCA enables spatial profiling of glycans in tissue. | nih.gov |

| Glycoproteomics | Glycopeptides | Combining CHCA with co-matrices can improve sensitivity for intact glycopeptides. | nih.gov |

| Lipidomics | Lipids | Novel synthesized CHCA derivatives show improved performance for lipid detection with reduced interference. | mdpi.comnih.gov |

| Metabolomics | Small Molecules | Recrystallized CHCA matrix in positive polarity mode detected the greatest number of metabolites in brain tumor imaging. | nih.gov |

Development of Integrated Microfluidic and Lab-on-a-Chip Systems Utilizing the Compound

The integration of microfluidics with mass spectrometry is a rapidly advancing field that promises high-throughput analysis with minimal sample consumption. nih.govresearchgate.net While CHCA is not typically integrated into the physical structure of a microfluidic chip, it is a critical component in workflows that couple lab-on-a-chip devices with MALDI-MS. nih.gov In these systems, microfluidic chips perform functions like sample purification, separation, and reaction incubation, after which the processed sample is mixed with CHCA matrix for MALDI analysis.

Emerging systems include:

Droplet-Based Microfluidics: These devices generate thousands of picoliter-to-nanoliter sized droplets, each acting as an independent microreactor. nih.gov This technology is being coupled with MALDI-MS for high-throughput enzyme screening. Droplets containing enzymes and substrates are generated and incubated on-chip and then deposited onto a MALDI target plate where CHCA matrix is added for analysis. rsc.org

On-Chip Separations: Microfluidic devices incorporating separation techniques like capillary electrophoresis (CE) are being coupled to MALDI-MS. Eluted fractions from the CE channel are spotted onto a MALDI plate, mixed with CHCA, and analyzed, allowing for the rapid analysis of complex peptide mixtures. nih.gov

Automated Spotting: The coupling of microfluidics with MALDI-MS facilitates the automation of MALDI spotting. This minimizes user variability associated with manual matrix mixing and spot application, leading to more reproducible and reliable results, which is crucial for quantitative proteomics. nih.gov

These integrated systems leverage the sample processing power of microfluidics and the analytical sensitivity of MALDI-MS, with CHCA serving as the essential bridge that enables the ionization of the processed analytes.

Novel Applications in Mechanistic Bioimaging Research (excluding clinical diagnostic imaging)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful tool for mechanistic bioimaging, allowing researchers to visualize the spatial distribution of hundreds of biomolecules—such as peptides, lipids, and metabolites—directly within a thin tissue section. nih.govyoutube.com CHCA is one of the most widely used matrices for MALDI-MSI, particularly for the analysis of peptides and proteins. nih.gov

This technology provides a molecular snapshot of cellular processes in situ, offering profound insights into fundamental biology and disease mechanisms. For example, by using CHCA as a matrix, researchers can map the distribution of specific peptides within a tumor microenvironment, revealing metabolic pathways that are active in cancerous regions versus healthy tissue. nih.gov This approach moves beyond simply identifying the presence of a molecule to understanding its location and potential function within a complex biological system.

A key area of development is the use of repeat analysis on a single tissue section. Researchers have explored applying CHCA for lipid imaging, followed by a wash step and the application of a different matrix (like sinapinic acid) for protein imaging on the very same tissue slice. nih.gov This synergistic approach maximizes the molecular information obtained from a single, precious sample, enabling a more integrated understanding of different molecular classes in their native spatial context.

Synergistic Methodological Approaches Combining Alpha-Cyano-4-hydroxycinnamic Acid Derivatives with Complementary Analytical Platforms

The analytical power of CHCA-assisted MALDI-MS is significantly enhanced when combined with other techniques that provide complementary information. These synergistic workflows are becoming standard practice in advanced proteomics and other omics research.

Pre-fractionation Techniques: Complex biological samples are often too crowded for direct MALDI-MS analysis. Therefore, upstream separation methods are essential. Two-dimensional gel electrophoresis (2-DE) is a classic technique where proteins are separated, excised from the gel, digested, and the resulting peptides are analyzed using CHCA-based MALDI-MS for protein identification. nih.gov Similarly, liquid chromatography (LC) is used to separate peptides before they are mixed with CHCA matrix for analysis.

Co-Matrix Formulations: The limitations of CHCA, such as ionization bias, can be mitigated by using it in combination with other matrices. A mixture of CHCA and 2,5-dihydroxybenzoic acid (DHB) has been shown to improve sensitivity and ionization in peptide mass fingerprinting analysis. spectroscopyonline.com The choice of matrix or co-matrix can be tailored to the specific properties of the analyte, such as hydrophobicity. apmaldi.com

Sequential Imaging Workflows: As mentioned previously, the sequential use of different matrices on a single tissue section for MALDI imaging is a powerful synergistic approach. For example, an initial analysis with para-nitroaniline (PNA) for certain lipids can be followed by a second analysis with CHCA for peptides, providing multi-omic spatial data from one sample. nih.gov

The table below highlights several synergistic approaches utilizing CHCA.

| Complementary Platform/Method | Synergy with CHCA-MALDI-MS | Outcome | Reference(s) |

| 2D Gel Electrophoresis | Separation of proteins before in-gel digest and peptide analysis. | High-resolution protein identification from complex mixtures. | nih.gov |

| Co-Matrices (e.g., DHB) | Mixing CHCA with another matrix to leverage the properties of both. | Improved sensitivity and reduced ionization bias for peptide analysis. | spectroscopyonline.com |

| Sequential MALDI Imaging | Using different matrices (e.g., PNA, CHCA, SA) in sequence on the same tissue. | Maximizes molecular information (lipids, proteins) from a single tissue section. | nih.gov |

| Ammonium (B1175870) Salt Additives | Adding salts like ammonium phosphate (B84403) to the CHCA matrix. | Suppresses matrix cluster ions and improves detection of low-concentration peptides. | researchgate.netnih.gov |

Addressing Current Research Challenges and Exploring Untapped Potentials within the Academic Landscape

Despite its widespread use, CHCA is not without its challenges. Addressing these limitations is a major focus of current research, which in turn is revealing untapped potential for the compound and its derivatives.

Current Research Challenges:

Matrix Background Interference: One of the most significant challenges is the formation of matrix-related ions (clusters) in the low m/z range, which can obscure signals from small molecule analytes like metabolites. researchgate.netnih.gov Research efforts to mitigate this include post-crystallization washing of the sample spot and the addition of ammonium salts to the matrix solution to suppress cluster formation. researchgate.net

Ionization Suppression and Bias: CHCA can preferentially ionize certain peptides (e.g., those containing basic arginine residues) over others, leading to an incomplete picture of the sample's composition. nih.gov Furthermore, contaminants like alkali salts can significantly reduce peptide signal intensity. nih.gov

Limited Mass Range: CHCA is most effective for peptides and proteins under 20-30 kDa and shows limited ability to effectively ionize very large proteins or analytes of higher molecular weight. researchgate.net

Untapped Potentials and Future Exploration:

Rational Matrix Design: The future lies in the rational design and synthesis of novel CHCA derivatives. By systematically modifying the functional groups on the cinnamic acid core, researchers can create new matrices with tailored properties, such as altered proton affinity or different absorption wavelengths. nih.govmdpi.com The development of 4-Chloro-α-cyanocinnamic acid is a prime example of this approach, yielding a matrix with superior sensitivity and more uniform peptide response. nih.govnih.gov

Reactive Matrices: An emerging concept is the use of CHCA as a reactive matrix that selectively binds to specific analytes. This could enable the targeted and sensitive detection of particular molecules, such as glutathione (B108866), within complex biological samples, turning the matrix itself into an analytical probe.

Expanding Chemical Space: The exploration of new CHCA derivatives for specific "omics" applications, such as lipidomics and glycomics, is a significant area of potential growth. nih.govmdpi.comnih.gov Creating matrices optimized for negative ion mode or for the analysis of labile post-translational modifications remains a key objective.

By overcoming current challenges through innovative chemical and methodological strategies, the utility of the α-Cyano-4-hydroxycinnamic acid scaffold will continue to expand, enabling deeper and more comprehensive molecular analysis across the life sciences.

Q & A

Q. What are the primary applications of CHCA in proteomic research?

CHCA is a widely used matrix in MALDI-TOF mass spectrometry for analyzing peptides and small proteins (<10 kDa). Its strong UV absorption at 337 nm enables efficient energy transfer during laser desorption, promoting ionization while minimizing fragmentation. CHCA is particularly effective for hydrophobic peptides containing aromatic residues (e.g., tryptophan, tyrosine) due to its compatibility with their hydrophobicity . For example, in bacterial identification, CHCA enhances detection of ribosomal proteins from intact colonies, enabling rapid pathogen characterization .

Q. How does CHCA compare to other MALDI matrices like sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB)?

CHCA is optimal for small peptides (1–5 kDa), whereas SA is better suited for larger proteins (>10 kDa), and DHB is preferred for glycans or phosphorylated peptides. CHCA generates finer crystal structures, improving signal homogeneity, but may suppress ionization of hydrophilic peptides. DHB, in contrast, forms heterogeneous crystals but offers broader analyte compatibility .

Q. What is the standard protocol for preparing CHCA matrix solutions?

A typical protocol involves dissolving CHCA in a 50:50:0.1 mixture of acetonitrile, water, and trifluoroacetic acid (TFA) at a concentration of 5–10 mg/mL. For phosphorylated peptides, adding 20 mM ammonium citrate reduces adduct formation and enhances sensitivity . The matrix is applied via dried-droplet or thin-layer methods, with optimization required for sample-to-matrix ratios (e.g., 1:1,000 for low-abundance analytes) .

Advanced Research Questions

Q. How can CHCA-based MALDI experiments be optimized for low-abundance phosphorylated peptides?

Phosphorylated peptides often exhibit poor ionization efficiency due to their hydrophilic nature. To mitigate this:

Q. What experimental strategies address adduct formation (e.g., Na+/K+) in CHCA-MALDI workflows?

Adducts arise from residual salts in samples. Key solutions include:

Q. How does 4-chloro-α-cyanocinnamic acid (Cl-CCA) compare to CHCA in peptide detection?

Cl-CCA, a CHCA derivative, shows superior performance for phosphorylated and acidic peptides. In a study comparing in-solution digests, Cl-CCA increased signal-to-noise ratios by 30–50% for phosphopeptides due to reduced background interference. However, CHCA remains preferable for hydrophobic peptides due to stronger crystal uniformity .

Q. What methodological adjustments improve CHCA-MALDI reproducibility in tissue imaging?

For mass spectrometry imaging (MSI):

- Apply CHCA using an automated sprayer (e.g., iMLayer AERO) for uniform matrix deposition .

- Optimize laser energy to balance sensitivity and spatial resolution (e.g., 50 µm spot size for kidney tissue sections) .

- Validate results with LC-MS/MS to confirm peptide identities in heterogeneous samples .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on CHCA’s efficacy for phosphorylated peptides?

Contradictions often stem from differences in sample preparation. For example:

Q. What are the limitations of CHCA in quantitative MALDI experiments?

CHCA’s crystal heterogeneity can lead to poor spot-to-spot reproducibility. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.